molecular formula C10H21NO B13602121 4-(Tert-butoxymethyl)piperidine

4-(Tert-butoxymethyl)piperidine

Cat. No.: B13602121
M. Wt: 171.28 g/mol
InChI Key: LWOWJSCISLXIKL-UHFFFAOYSA-N
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Description

4-(Tert-butoxymethyl)piperidine is a chemical compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . It is a piperidine derivative, characterized by the presence of a tert-butoxymethyl group attached to the piperidine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tert-butoxymethyl)piperidine typically involves the reaction of piperidine with tert-butyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the carbonyl carbon of tert-butyl chloroacetate, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions to enhance yield and efficiency. This method involves the use of a flow reactor where the reactants are continuously fed into the system, and the product is continuously removed. This approach minimizes side reactions and allows for better control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 4-(Tert-butoxymethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Tert-butoxymethyl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Tert-butoxymethyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The tert-butoxymethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate the activity of enzymes or receptors, leading to various physiological effects .

Comparison with Similar Compounds

    Piperidine: The parent compound, lacking the tert-butoxymethyl group.

    4-(Bromomethyl)piperidine: A similar compound with a bromomethyl group instead of tert-butoxymethyl.

    N-(Piperidin-4-yl)benzamide: A piperidine derivative with a benzamide group.

Uniqueness: 4-(Tert-butoxymethyl)piperidine is unique due to the presence of the tert-butoxymethyl group, which imparts distinct chemical properties such as increased lipophilicity and steric hindrance. These properties make it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry .

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxymethyl]piperidine

InChI

InChI=1S/C10H21NO/c1-10(2,3)12-8-9-4-6-11-7-5-9/h9,11H,4-8H2,1-3H3

InChI Key

LWOWJSCISLXIKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC1CCNCC1

Origin of Product

United States

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